3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
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Overview
Description
3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a phenyl group, a propylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the propylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using propylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the sulfonylated tetrahydroisoquinoline with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-phenylpropanamide: A simpler analog without the tetrahydroisoquinoline and sulfonyl groups.
3-phenylpropylamine: Lacks the amide and sulfonyl functionalities.
Propionamide derivatives: Various derivatives with different substituents on the amide nitrogen.
Uniqueness
3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is unique due to its combination of a phenyl group, a propylsulfonyl group, and a tetrahydroisoquinoline moiety
Properties
IUPAC Name |
3-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-14-27(25,26)23-13-12-18-9-10-20(15-19(18)16-23)22-21(24)11-8-17-6-4-3-5-7-17/h3-7,9-10,15H,2,8,11-14,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFKQNUCFNDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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